molecular formula C9H4BrF3N2 B12971942 2-Bromo-8-(trifluoromethyl)quinazoline

2-Bromo-8-(trifluoromethyl)quinazoline

Cat. No.: B12971942
M. Wt: 277.04 g/mol
InChI Key: DYUINUDNEQHMFK-UHFFFAOYSA-N
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Description

2-Bromo-8-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the quinazoline ring enhances its chemical properties, making it a valuable compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium or nickel catalysts with appropriate ligands.

Major Products

    Substitution: Formation of substituted quinazolines.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Coupling: Aryl or alkyl quinazolines.

Mechanism of Action

The mechanism of action of 2-Bromo-8-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions . The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    8-(Trifluoromethyl)quinazoline: Lacks the bromine atom, affecting its reactivity and applications.

    2,8-Dibromoquinazoline: Contains two bromine atoms, leading to distinct reactivity patterns.

Uniqueness

2-Bromo-8-(trifluoromethyl)quinazoline is unique due to the combined presence of bromine and trifluoromethyl groups, which confer enhanced chemical stability, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H4BrF3N2

Molecular Weight

277.04 g/mol

IUPAC Name

2-bromo-8-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H4BrF3N2/c10-8-14-4-5-2-1-3-6(7(5)15-8)9(11,12)13/h1-4H

InChI Key

DYUINUDNEQHMFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)Br

Origin of Product

United States

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